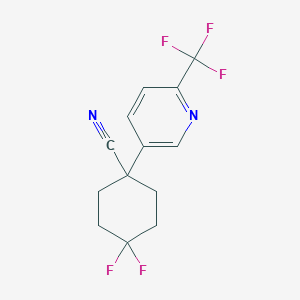
4,4-Difluoro-1-(6-(trifluoromethyl)pyridin-3-yl)cyclohexanecarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-Difluoro-1-(6-(trifluoromethyl)pyridin-3-yl)cyclohexanecarbonitrile is a fluorinated organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties. The presence of multiple fluorine atoms in its structure imparts distinct physicochemical characteristics, making it valuable in pharmaceuticals, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoro-1-(6-(trifluoromethyl)pyridin-3-yl)cyclohexanecarbonitrile typically involves multi-step organic reactions. One common approach includes the introduction of the trifluoromethyl group into a pyridine ring, followed by cyclohexane ring formation and subsequent nitrile group addition. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with minimal impurities.
化学反应分析
Types of Reactions: 4,4-Difluoro-1-(6-(trifluoromethyl)pyridin-3-yl)cyclohexanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the nitrile group or other functional groups within the molecule.
Substitution: The fluorine atoms and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice play a critical role in determining the reaction outcome.
Major Products: The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
科学研究应用
4,4-Difluoro-1-(6-(trifluoromethyl)pyridin-3-yl)cyclohexanecarbonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays and as a probe for studying enzyme interactions.
Medicine: Its unique structure makes it a candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: The compound is utilized in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism of action of 4,4-Difluoro-1-(6-(trifluoromethyl)pyridin-3-yl)cyclohexanecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. Detailed studies on its molecular interactions and pathways are essential for understanding its full potential in therapeutic applications.
相似化合物的比较
Fluoxetine: A selective serotonin reuptake inhibitor with a trifluoromethyl group.
Trifluoromethylpyridine derivatives: Used in agrochemicals and pharmaceuticals for their unique properties.
属性
分子式 |
C13H11F5N2 |
|---|---|
分子量 |
290.23 g/mol |
IUPAC 名称 |
4,4-difluoro-1-[6-(trifluoromethyl)pyridin-3-yl]cyclohexane-1-carbonitrile |
InChI |
InChI=1S/C13H11F5N2/c14-12(15)5-3-11(8-19,4-6-12)9-1-2-10(20-7-9)13(16,17)18/h1-2,7H,3-6H2 |
InChI 键 |
XAOCVUBOTOMBTN-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CCC1(C#N)C2=CN=C(C=C2)C(F)(F)F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


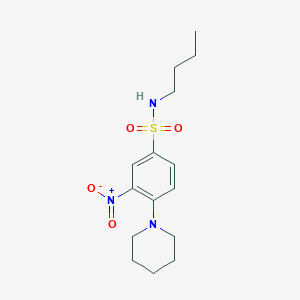
![ethyl 2-[(3R)-3-methylpyrrolidin-1-yl]-2-oxoacetate](/img/structure/B11777940.png)
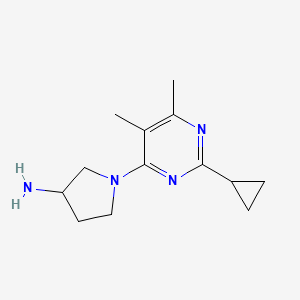
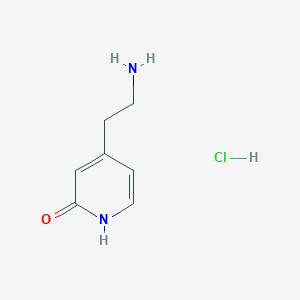

![5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thiophene-2-carbaldehyde](/img/structure/B11777963.png)
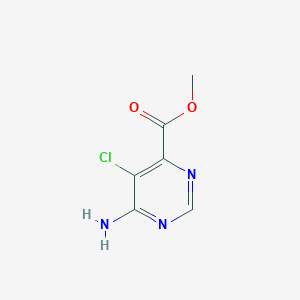
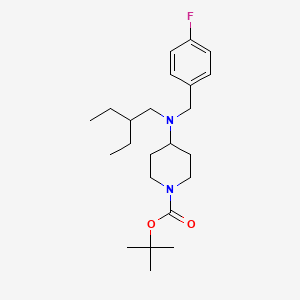
![1,4-Dimethyl-1H-benzo[d]imidazol-2-amine](/img/structure/B11777983.png)

![Methyl 2-(2-chloro-1H-benzo[d]imidazol-5-yl)acetate](/img/structure/B11777989.png)

![7-(3-Phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B11778002.png)
![1,7-Dimethyl-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B11778010.png)
